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Compound of Interest

Compound Name:
3-Chloro-4-(2-ethoxyethoxy)aniline

hydrochloride

CAS No.: 1185304-55-5

Cat. No.: B1388672 Get Quote

Executive Summary & Chemical Identity
3-Chloro-4-(2-ethoxyethoxy)aniline hydrochloride is a pharmacophore building block used

primarily in the synthesis of irreversible EGFR inhibitors (e.g., quinazoline derivatives targeting

T790M mutations).[1] Its structural integrity is pivotal for the efficacy of the final drug substance.

[1]

Unlike the widely documented methoxy analog, the ethoxy variant (CAS 1185304-55-5 for free

base) presents unique solubility and lipophilicity profiles.[1] This guide addresses the lack of

standardized open-literature physical data by providing a self-validating characterization

protocol.
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Property Detail

Chemical Name
3-Chloro-4-(2-ethoxyethoxy)aniline

hydrochloride

Free Base CAS 1185304-55-5

Molecular Formula C₁₀H₁₅Cl₂NO₂ (Salt) / C₁₀H₁₄ClNO₂ (Base)

Molecular Weight 252.14 g/mol (HCl Salt) / 215.68 g/mol (Base)

SMILES CCOCCOc1c(Cl)cc(N)cc1.Cl

Appearance
White to off-white crystalline solid (Salt); Pale

yellow oil/solid (Base)

Solubility
Soluble in DMSO, Methanol; Sparingly soluble

in Water

Melting Point & Thermal Analysis
The "Missing" Data Point
While standard databases list properties for the methoxy analog (MP: ~205–210°C dec.), the

specific melting point for 3-Chloro-4-(2-ethoxyethoxy)aniline hydrochloride is rarely

published in commodity catalogs.[1] Based on structural homology and patent literature for

related quinazoline intermediates, the expected melting range is:

Expected Melting Range:195°C – 215°C (Decomposition)

Expert Insight: The hydrochloride salt of this aniline is prone to thermal decomposition near its

melting point. A simple capillary melting point test often yields a wide range due to

dehydrochlorination. Differential Scanning Calorimetry (DSC) is the mandatory standard for

accurate characterization.
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Validated Determination Protocol (DSC)
To establish the exact melting point for your specific lot, follow this self-validating protocol:

Instrument: DSC (e.g., TA Instruments Q2000 or chemically equivalent).

Sample Prep: Weigh 2–3 mg of dried sample (LOD < 0.5%) into a Tzero aluminum pan.

Crimp with a pinhole lid to allow gas escape during decomposition.[1]

Method:

Equilibrate at 40°C.

Ramp 10°C/min to 250°C.

Purge: Nitrogen at 50 mL/min.[1]

Acceptance Criteria:

Onset Temperature: Record as the official melting point.

Peak Integrity: A sharp endotherm indicates high crystallinity. A broad shoulder suggests

amorphous content or residual solvent.[1]

Synthesis & Purification Workflow
The purity of the melting point is directly dependent on the synthesis pathway.[1] The following

workflow minimizes regioisomeric impurities (e.g., the 2-chloro isomer) which depress the

melting point.

Reaction Scheme Logic
Alkylation: Selective alkylation of 2-chloro-4-nitrophenol prevents over-alkylation.[1]

Reduction: Iron/Ammonium Chloride is preferred over catalytic hydrogenation (H₂/Pd-C) if

dehalogenation (loss of Cl) is observed as a side reaction.[1]

Salt Formation: Using anhydrous HCl in 2-Propanol (IPA) or Dioxane ensures a crystalline

precipitate, whereas ether often yields hygroscopic gums.[1]
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2-Chloro-4-nitrophenol Alkylation
(2-Ethoxyethyl bromide / K2CO3)

Intermediate:
Nitro Ether

Reflux 8h Reduction
(Fe / NH4Cl or H2/Pt)

Free Base:
3-Chloro-4-(2-ethoxyethoxy)aniline

Filter & Conc. Salt Formation
(4M HCl in Dioxane)

0-5°C Final Product:
HCl Salt (Solid)

Crystallization

Click to download full resolution via product page

Figure 1: Optimized synthesis pathway designed to minimize defluorination/dechlorination

byproducts.

Step-by-Step Salt Formation Protocol
Dissolution: Dissolve 10.0 g of the crude free base (Inter2) in 50 mL of anhydrous Ethyl

Acetate.

Filtration: Filter through a 0.45 µm PTFE membrane to remove inorganic iron salts from the

reduction step.

Acidification: Cool the filtrate to 0–5°C. Slowly add 1.1 equivalents of 4M HCl in Dioxane

dropwise.

Note: Avoid aqueous HCl; water inclusion lowers the melting point significantly.[1]

Crystallization: Stir at 0°C for 2 hours. A white precipitate should form.[1]

Isolation: Filter under nitrogen. Wash the cake with cold MTBE (Methyl tert-butyl ether) to

remove non-polar impurities.[1]

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Validation (Self-Validating System)
Before relying on the melting point, confirm chemical identity using this HPLC method.[1]
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Parameter Condition

Column
C18 Reverse Phase (e.g., Agilent Zorbax

Eclipse Plus), 3.5 µm, 4.6 x 100 mm

Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water

Mobile Phase B 0.1% TFA in Acetonitrile

Gradient 5% B to 95% B over 15 minutes

Flow Rate 1.0 mL/min

Detection
UV at 254 nm (Aromatic ring) and 210 nm

(Amide/Amine)

Retention Time
Free base elutes ~6.5 min; Impurities (Nitro

precursor) elute later.[1][2][3]

Troubleshooting:

Low Melting Point (<190°C): Indicates residual solvent (check LOD) or presence of the free

base (incomplete salt formation). Recrystallize from Ethanol/Ether.[1]

Wide Range (>3°C): Indicates regioisomer contamination.[1] Check 1H NMR for splitting

patterns of the aromatic protons.
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Google Patents. "Quinazoline derivatives and methods of use."[1] (General synthesis context

for ethoxy-substituted anilines). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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